molecular formula C28H27ClN2O6 B600050 Fmoc-Orn(2-Cl-Z)-OH CAS No. 198561-86-3

Fmoc-Orn(2-Cl-Z)-OH

Cat. No.: B600050
CAS No.: 198561-86-3
M. Wt: 522.982
InChI Key: CVAOOYINJZPDDP-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Orn(2-Cl-Z)-OH: is a derivative of ornithine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. These modifications are commonly used in peptide synthesis to protect functional groups during the assembly of peptide chains.

Scientific Research Applications

Fmoc-Orn(2-Cl-Z)-OH: is primarily used in the field of peptide synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein structure and function.

    Medicine: Used in the development of peptide-based drugs.

    Industry: Employed in the production of synthetic peptides for research and therapeutic purposes.

Safety and Hazards

When handling “Fmoc-Orn(2-Cl-Z)-OH”, it’s important to use personal protective equipment and avoid dust formation. In case of contact, rinse with pure water for at least 15 minutes and consult a doctor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Orn(2-Cl-Z)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of ornithine is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.

    Protection of the Side Chain: The side chain amino group of ornithine is protected with the 2-chlorobenzyloxycarbonyl group using 2-Cl-Z-Cl in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required for peptide synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the 2-Cl-Z group can be removed using hydrogenation or acidic conditions.

    Coupling Reactions: The protected ornithine can be coupled with other amino acids using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF.

    2-Cl-Z Deprotection: Hydrogenation using palladium on carbon or acidic conditions.

    Coupling: HBTU, DIC, or other carbodiimides in the presence of a base like DIPEA.

Major Products Formed

    Deprotected Ornithine: After removal of protecting groups.

    Peptide Chains: When coupled with other amino acids.

Mechanism of Action

The compound itself does not have a specific mechanism of action as it is a protected amino acid derivative. the peptides synthesized using Fmoc-Orn(2-Cl-Z)-OH can have various mechanisms of action depending on their sequence and structure. These peptides can interact with specific molecular targets such as enzymes, receptors, or other proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Lysine protected with Fmoc and Boc groups.

    Fmoc-Arg(Pbf)-OH: Arginine protected with Fmoc and Pbf groups.

    Fmoc-Orn(Boc)-OH: Ornithine protected with Fmoc and Boc groups.

Uniqueness

    Fmoc-Orn(2-Cl-Z)-OH: is unique due to the presence of the 2-chlorobenzyloxycarbonyl group, which provides different deprotection conditions compared to other protecting groups like Boc or Pbf.

Properties

IUPAC Name

(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAOOYINJZPDDP-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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